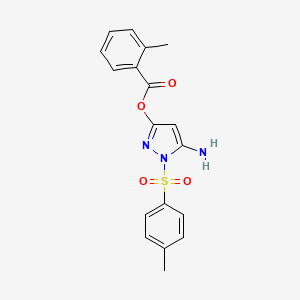

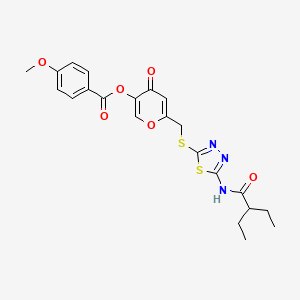

![molecular formula C17H22N2O3S B2659237 N-[2-(furan-2-ylmethylamino)cyclohexyl]benzenesulfonamide CAS No. 380564-30-7](/img/structure/B2659237.png)

N-[2-(furan-2-ylmethylamino)cyclohexyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(furan-2-ylmethylamino)cyclohexyl]benzenesulfonamide” is a chemical compound with the molecular formula C17H22N2O3S . It has an average mass of 334.433 Da and a monoisotopic mass of 334.135101 Da . This compound is offered by Benchchem for CAS No. 380564-30-7.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 348.46, a logP of 2.97, a logD of 2.9303, a logSw of -3.421, a hydrogen bond acceptors count of 7, a hydrogen bond donors count of 1, and a polar surface area of 52.135 .Scientific Research Applications

Gold(I)-Catalyzed Synthesis

A study by Tao Wang et al. (2014) demonstrated the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides via a gold(I)-catalyzed cascade reaction. This innovative pathway, involving a rare 1,2-alkynyl migration onto a gold carbenoid, enriches gold carbenoid chemistry and showcases the compound's utility in facilitating complex chemical transformations.

Crystal Structure Analysis

Research by J. Bats et al. (2001) on two isomorphous benzenesulfonamide crystal structures revealed the significance of intermolecular C-H...O, C-H...pi, and C-H...Cl interactions. This study underscores the role of such compounds in advancing crystallography and material science through detailed structural insights.

Anticancer and Radioprotective Agents

A notable application in therapeutics was reported by M. Ghorab et al. (2008), where 4-(5,5-Dimethyl-3-oxo-cyclohex-l-enylamino)benzenesulfonamide was utilized to synthesize novel quinolines with potential as anticancer and radioprotective agents. This highlights the compound's potential in drug discovery, particularly in designing treatments for cancer and mitigating radiation-induced damage.

COX-2 Inhibition for Pain and Inflammation

The synthesis and evaluation of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective cyclooxygenase-2 (COX-2) inhibitors were explored by Hiromasa Hashimoto et al. (2002). Their work led to the identification of a potent and highly selective COX-2 inhibitor, JTE-522, showcasing the therapeutic application of such compounds in treating pain and inflammation associated with rheumatoid arthritis and osteoarthritis.

Catalysis and Chemical Transformations

Serkan Dayan et al. (2013) reported the synthesis of N-[2-(benzylamino)phenyl]benzenesulfonamide derivatives as catalysts for transfer hydrogenation of ketones. This study illustrates the compound's application in catalysis, offering a sustainable approach to chemical synthesis and transformations.

Properties

IUPAC Name |

N-[2-(furan-2-ylmethylamino)cyclohexyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S/c20-23(21,15-8-2-1-3-9-15)19-17-11-5-4-10-16(17)18-13-14-7-6-12-22-14/h1-3,6-9,12,16-19H,4-5,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWODGFDXSCAERM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NCC2=CC=CO2)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2659155.png)

![N-(2,4-difluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2659160.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-butyloxalamide](/img/structure/B2659169.png)

![1,3-dimethyl-5-[(E)-3-oxo-3-phenylprop-1-enyl]pyrimidine-2,4-dione](/img/no-structure.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B2659175.png)

![N-[(1S)-1-Phenylpropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2659177.png)